Benzoylhypaconine Promotes Mitochondrial Energy Metabolism, Reversing the Inhibitory Effect of Diester Alkaloids
In contrast to its diester precursor hypaconitine (HA), which inhibits mitochondrial energy metabolism, benzoylhypaconine (BHA) promotes it. Microcalorimetric analysis of rat-isolated liver mitochondria demonstrated a functional reversal: hypaconitine exhibited an inhibitory IC50 of 2.48 μg/mL, whereas benzoylhypaconine acted as a promoter with an EC50 greater than 30 μg/mL [1].
| Evidence Dimension | Mitochondrial Energy Metabolism Modulation |
|---|---|
| Target Compound Data | Promotion; EC50 > 30 μg/mL |
| Comparator Or Baseline | Hypaconitine (HA): Inhibition; IC50 = 2.48 μg/mL |
| Quantified Difference | Functional reversal from potent inhibition to promotion; >12-fold higher EC50 for promotion vs. IC50 for inhibition |
| Conditions | Rat-isolated liver mitochondria; TAM air isothermal microcalorimeter |
Why This Matters
This functional reversal demonstrates that benzoylhypaconine is not simply a less toxic version but a qualitatively different bioactive entity, critical for studies of processed Aconitum pharmacology.
- [1] Zhang D, Yang Z, Han X, et al. Microcalorimetric investigation of six alkaloids from Radix Aconite Lateralis Preparata (Fuzi) on the metabolic activity of mitochondria isolated from rat liver. J Therm Anal Calorim. 2017;130:1707-1715. View Source
